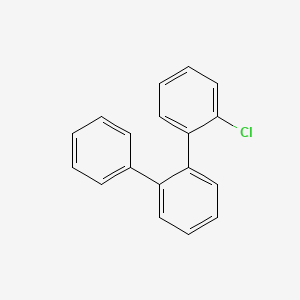

1-chloro-2-(2-phenylphenyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cloro-2-(2-fenilfenil)benceno es un compuesto orgánico que pertenece a la clase de compuestos aromáticos. Consiste en un anillo de benceno sustituido con un átomo de cloro y un grupo bifenilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

1-cloro-2-(2-fenilfenil)benceno se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de acilación de Friedel-Crafts, donde el benceno reacciona con cloruro de 2-clorobenzoílo en presencia de un catalizador como el cloruro de aluminio (AlCl3). La reacción generalmente ocurre a bajas temperaturas, que van desde -20 °C hasta 15 °C .

Métodos de Producción Industrial

Para la producción industrial, a menudo se emplea el mismo método de acilación de Friedel-Crafts debido a su eficiencia y escalabilidad. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso involucra la condensación de benceno con cloruro de 2-clorobenzoílo, seguida de tratamiento ácido, filtración y cristalización para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

1-cloro-2-(2-fenilfenil)benceno experimenta varias reacciones químicas, que incluyen:

Sustitución Electrofílica Aromática: Este compuesto puede participar en reacciones de sustitución electrofílica aromática, donde el átomo de cloro o el grupo bifenilo pueden ser sustituidos por otros electrófilos.

Sustitución Nucleofílica Aromática: En condiciones específicas, como la presencia de nucleófilos fuertes y grupos atrayentes de electrones, el átomo de cloro puede ser reemplazado por nucleófilos.

Reactivos y Condiciones Comunes

Sustitución Electrofílica Aromática: Los reactivos comunes incluyen halógenos (por ejemplo, bromo, yodo), agentes nitrantes (por ejemplo, ácido nítrico) y agentes sulfonantes (por ejemplo, ácido sulfúrico).

Sustitución Nucleofílica Aromática: Se utilizan nucleófilos fuertes como la amida de sodio (NaNH2) en amoníaco líquido.

Principales Productos Formados

Sustitución Electrofílica Aromática: Dependiendo del electrófilo, se pueden formar productos como derivados bromados, yodados, nitrados o sulfonados de 1-cloro-2-(2-fenilfenil)benceno.

Sustitución Nucleofílica Aromática: Se pueden obtener productos como derivados de la anilina cuando el átomo de cloro es reemplazado por un grupo amino.

Aplicaciones Científicas De Investigación

1-cloro-2-(2-fenilfenil)benceno tiene varias aplicaciones en investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-cloro-2-(2-fenilfenil)benceno involucra su interacción con objetivos moleculares a través de reacciones de sustitución electrofílica y nucleofílica. El átomo de cloro y el grupo bifenilo juegan papeles cruciales en estas interacciones, influyendo en la reactividad y selectividad del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Clorobenceno: Un compuesto más simple con un solo átomo de cloro unido a un anillo de benceno.

Bifenilo: Consiste en dos anillos de benceno conectados por un solo enlace, sin ningún sustituyente.

2-clorobifenilo: Similar a 1-cloro-2-(2-fenilfenil)benceno pero con el átomo de cloro unido a uno de los anillos de benceno.

Singularidad

1-cloro-2-(2-fenilfenil)benceno es único debido a la presencia de un átomo de cloro y un grupo bifenilo, lo que confiere propiedades químicas y reactividad distintas en comparación con los compuestos aromáticos más simples .

Actividad Biológica

1-Chloro-2-(2-phenylphenyl)benzene, also known as 1-chloro-2-(E)-2-phenylethenylbenzene, is a chlorinated aromatic compound with potential biological activity. This compound has garnered interest due to its structural properties and the implications for various biological interactions.

Chemical Structure and Properties

- Molecular Formula : C14H11Cl

- Molecular Weight : 232.69 g/mol

- CAS Number : 5376092

- SMILES Notation : Clc1ccccc2c(c1)cccc2

| Property | Value |

|---|---|

| Molecular Formula | C14H11Cl |

| Molecular Weight | 232.69 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Anticancer Properties

Research indicates that chlorinated aromatic compounds, including this compound, may exhibit anticancer properties. Studies have shown that certain chlorinated compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways.

Neurotoxicity and Hormonal Effects

Some investigations have highlighted the neurotoxic potential of chlorinated compounds. For instance, exposure to these compounds has been linked to alterations in neurotransmitter levels and hormonal disruptions in animal models. This raises concerns regarding their safety and biological impact.

Case Study 1: Apoptotic Induction in Cancer Cells

A study conducted on various chlorinated phenolic compounds demonstrated that this compound could induce apoptosis in human breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways, leading to cell death and reduced proliferation rates.

Case Study 2: Neurotoxic Effects in Rodent Models

In a separate study, rodents exposed to high concentrations of chlorinated aromatic compounds exhibited significant behavioral changes and neurochemical alterations. The findings suggested potential neurotoxic effects, warranting further investigation into the long-term impacts of exposure.

Toxicological Assessment

The toxicological profile of this compound remains under investigation. Rapid screening assessments have categorized this compound as having potential toxicity concerns under specific exposure scenarios.

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| In Vitro Studies | Induction of apoptosis in cancer cells |

| In Vivo Studies | Behavioral changes in rodent models |

| Environmental Impact | Potential bioaccumulation and persistence |

Propiedades

Número CAS |

17296-31-0 |

|---|---|

Fórmula molecular |

C18H13Cl |

Peso molecular |

264.7 g/mol |

Nombre IUPAC |

1-chloro-2-(2-phenylphenyl)benzene |

InChI |

InChI=1S/C18H13Cl/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H |

Clave InChI |

JEXTXOAHCIIIKH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.